molecular formula C15H10Cl2N2O2 B026996 N,N-Dichlorophenytoin CAS No. 100965-46-6

N,N-Dichlorophenytoin

Cat. No. B026996
M. Wt: 321.2 g/mol
InChI Key: FATMGHVPZCFLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dichlorophenytoin is a chemical compound that has been widely studied for its potential use as an anticonvulsant drug. It is a derivative of phenytoin, a well-known anticonvulsant medication that is commonly used to treat epilepsy. N,N-Dichlorophenytoin is synthesized using a variety of methods and has been shown to have a number of biochemical and physiological effects. In

Scientific Research Applications

N,N-Dichlorophenytoin has been extensively studied for its potential use as an anticonvulsant medication. It has been shown to be effective in treating a variety of seizure disorders, including epilepsy. In addition, N,N-Dichlorophenytoin has been studied for its potential use in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Mechanism Of Action

The mechanism of action of N,N-Dichlorophenytoin is not well understood. However, it is believed to work by inhibiting the spread of seizure activity in the brain. This is thought to occur through the modulation of ion channels in the brain, which affects the flow of ions across neuronal membranes.

Biochemical And Physiological Effects

N,N-Dichlorophenytoin has a number of biochemical and physiological effects. It has been shown to increase the level of GABA (gamma-aminobutyric acid) in the brain, which is a neurotransmitter that inhibits the spread of seizure activity. In addition, N,N-Dichlorophenytoin has been shown to decrease the level of glutamate in the brain, which is a neurotransmitter that is involved in the spread of seizure activity.

Advantages And Limitations For Lab Experiments

N,N-Dichlorophenytoin has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential use as an anticonvulsant medication, which means that there is a large body of literature available on its properties and effects. However, one limitation is that it can be difficult to synthesize, which can make it challenging to obtain in large quantities for lab experiments.

Future Directions

There are a number of future directions for the study of N,N-Dichlorophenytoin. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the development of new anticonvulsant medications based on the structure of N,N-Dichlorophenytoin. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential use in treating other neurological disorders.

Synthesis Methods

N,N-Dichlorophenytoin can be synthesized using a variety of methods. One common method involves the reaction of phenytoin with thionyl chloride and chloroform. This reaction results in the replacement of one of the hydrogen atoms on the phenytoin molecule with a chlorine atom, producing N-Chlorophenytoin. This compound is then reacted with chloroform and sodium hydroxide to produce N,N-Dichlorophenytoin.

properties

CAS RN

100965-46-6

Product Name

N,N-Dichlorophenytoin

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H10Cl2N2O2/c16-18-13(20)15(19(17)14(18)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

FATMGHVPZCFLDB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3

Other CAS RN

100965-46-6

synonyms

N,N-dichlorophenytoin

Origin of Product

United States

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